Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Description
Overview and Significance in Heterocyclic Chemistry
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a brominated pyrrolopyridine derivative that exemplifies the structural and functional versatility of nitrogen-containing heterocycles. Pyrrolopyridines, which fuse pyrrole and pyridine rings, are critical in medicinal chemistry due to their bioisosteric relationship with indole and their capacity to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets. The compound’s bromine atom at position 6 and methyl ester at position 3 enhance its reactivity, making it a valuable intermediate for synthesizing kinase inhibitors, antiviral agents, and anticancer therapeutics.
Table 1: Key Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Core Structure | Pyrrolo[2,3-B]pyridine with Br and COOCH₃ groups |
| Key Reactivity | Electrophilic substitution, cross-coupling |
| Biological Relevance | FGFR inhibition, antiviral activity |
The electron-withdrawing bromine atom facilitates regioselective functionalization, while the ester group provides a handle for further derivatization. Its structural features align with trends in drug design, where pyridine-based heterocycles constitute 33% of FDA-approved small-molecule drugs since 2014.
Historical Context of Pyrrolo[2,3-B]Pyridine Research
Pyrrolo[2,3-B]pyridines (7-azaindoles) emerged as a focus of synthetic organic chemistry in the mid-20th century. Early work by Manske and Büchi in the 1940s–1950s established methods for synthesizing azaindoles via cyclization reactions. The Madelung synthesis, initially developed for indoles, was adapted in the 1960s to produce pyrrolopyridines by cyclizing N-(o-aminopyridinyl) amides under basic conditions.
Table 2: Milestones in Pyrrolo[2,3-B]Pyridine Chemistry
The discovery of natural products like variolin B (a pyrrolo[2,3-B]pyridine alkaloid) in the 1990s further spurred interest in this scaffold for anticancer applications.
Position in Contemporary Chemical Research
Today, this compound occupies a central role in two domains:
- Drug Discovery :
- Methodology Development :
Table 3: Recent Applications in Peer-Reviewed Studies (2020–2025)
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCLKVZVKAFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-B]pyridine precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures. The esterification step can be achieved using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or carbon atoms within the ring.
Ester Hydrolysis: The methyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrrolopyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.
Scientific Research Applications
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, influencing their activity. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Positional Isomers
a. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190319-82-4)
b. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1638760-65-2)
- Structural Difference : Bromine at position 3 and ester at position 6.
- Molecular Weight : 255.07 g/mol (vs. ~241–255 g/mol for related compounds).
- Hazards : H302 (harmful if swallowed) and H317 (skin sensitization) .
- Reactivity : Bromine at position 3 may influence electronic properties, affecting nucleophilic substitution or metal-catalyzed reactions .
Structural Isomers
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7)
- Structural Difference : Pyrrolopyridine annulation changes from [2,3-b] to [3,2-c], altering the fused ring system.
- Molecular Formula : C₁₀H₉BrN₂O₂ (ethyl ester increases molecular weight vs. methyl ester).
- Applications : The modified ring structure could impact binding affinity in medicinal chemistry applications, such as kinase inhibition .
Functional Group Variations
a. 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
b. Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structural Difference : Additional substituents (ethyl, hydroxy, methyl) enhance steric and electronic complexity.
- Molecular Weight : 327.17 g/mol.
Comparative Data Table
*Estimated based on analogous compounds.
Biological Activity
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS Number: 1190315-53-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- IUPAC Name : this compound
- Purity : 98%
Recent studies have highlighted several biological activities associated with this compound:
- Inhibition of Kinases :
-
Anticancer Activity :
- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of A-431 and Jurkat cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies suggest that the presence of bromine and specific substituents on the pyridine ring enhances its anticancer properties .
- Antimicrobial Properties :
Case Study 1: TNIK Inhibition
In a study focused on the development of TNIK inhibitors, this compound was synthesized and tested for its ability to inhibit IL-2 secretion in T-cells. The results indicated a concentration-dependent inhibition, demonstrating its potential application in treating conditions associated with excessive IL-2 production .
Case Study 2: Anticancer Efficacy
A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines including HT29 (colorectal cancer) and A-431 (epidermoid carcinoma). The compound exhibited significant growth inhibition with IC50 values less than those observed for conventional chemotherapy agents. The SAR analysis revealed that specific modifications to the pyrrolo[2,3-b]pyridine scaffold could enhance activity against these cell lines .
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate?
- Methodological Answer : The synthesis typically involves bromination of a pyrrolopyridine precursor followed by esterification. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) can introduce the bromine atom. Subsequent esterification with methyl chloroformate or via a Vilsmeier-Haack reaction may be employed to introduce the carboxylate group. Multi-step protocols from similar compounds (e.g., ethyl analogs) suggest scalability via continuous flow reactors and automated systems to enhance yield and reproducibility .
Q. How is the purity and identity of this compound characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity (e.g., aromatic proton signals at δ 7.5–8.5 ppm, methyl ester at δ 3.8–4.0 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard, with retention time compared to reference standards.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 255.07 (M+) aligns with the molecular formula C9H7BrN2O2 .
Q. What biological targets are associated with pyrrolo[2,3-B]pyridine derivatives?
- Methodological Answer : These derivatives are explored as fibroblast growth factor receptor (FGFR) inhibitors due to their structural mimicry of ATP-binding pockets. The bromine atom enhances electrophilic reactivity for covalent binding, while the ester group improves solubility. Comparative studies with ethyl analogs (e.g., Ethyl 6-bromo-2-methyl derivatives) show IC50 values in the nanomolar range for FGFR1–4 .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under scaled conditions?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat management, critical for bromination steps .
- Catalyst Screening : Palladium or copper catalysts may enhance regioselectivity during coupling reactions.
- Process Analytics : In-line FTIR or Raman spectroscopy monitors intermediate formation, enabling real-time adjustments .
Q. What computational methods are used to predict the binding affinity of this compound with FGFRs?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess pose prediction in FGFR kinase domains. The bromine atom’s position is critical for hydrophobic interactions with Val 492 and Ala 459 (FGFR1) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluate binding stability over 100-ns trajectories, highlighting hydrogen bonds between the carboxylate and Lys 514 .
Q. How to address contradictions in reported biological activities of pyrrolo[2,3-B]pyridine derivatives with varying substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., methyl vs. ethyl esters, bromo vs. chloro) clarifies pharmacophore requirements. For example, methyl esters show higher metabolic stability than ethyl analogs in microsomal assays .
- Kinase Profiling Panels : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects, explaining variability in cellular potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
